4-Amino-3-methyltetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyltetrahydrofuran-3-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of itaconic acid followed by dehydra-decyclization of 3-methyltetrahydrofuran . The reaction typically requires catalysts such as ZSM-5 zeolite, H-Y zeolite, or niobium oxide, and is conducted under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . The process is optimized for large-scale manufacturing, ensuring consistent quality and supply for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-methyltetrahydrofuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-3-methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, making the compound valuable in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Amino-3-methyltetrahydrofuran-3-ol include:
- 3-Methyltetrahydrofuran-3-ol
- 4-Amino-2-methyltetrahydrofuran-3-ol
- 4-Hydroxy-3-methyltetrahydrofuran-3-ol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a hydroxyl group on the tetrahydrofuran ring. This unique combination of functional groups enhances its reactivity and versatility in chemical synthesis and research applications .
Eigenschaften
Molekularformel |
C5H11NO2 |
---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
4-amino-3-methyloxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
UGYCPBXZJDOSLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.